Cas no 180046-62-2 (trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol)

trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol 化学的及び物理的性質
名前と識別子
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- Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-,trans-
- A1-10905
- [4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methanol
- (4-{[(TERT-BUTYLDIMETHYLSILYL)OXY]METHYL}CYCLOHEXYL)METHANOL
- [4-(tert-butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol
- DB-310736
- [trans-4-([(tert-Butyldimethylsilyl)oxy]methyl)cyclohexyl]methanol
- Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-
- trans-1,4-Cyclohexanedimethanol, mono-tert-butyldimethylsilyl
- G42674
- trans-4-t-butyldimethylsilyloxymethyl-1-hydroxymethylcyclohexane
- (1R,4R)-4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexanemethanol;
- EN300-6476920
- AKOS037649766
- Trans-4-t-butyldimethylsilyloxymethyl-1-hydroxymethycyclohexane
- [4-({[tert-Butyl(dimethyl)silyl]oxy}methyl)cyclohexyl]methanol
- SCHEMBL926420
- 141836-50-2
- [trans-4-[[(tert-Butyldimethylsilanyl)oxy]methyl]cyclohexyl]methanol
- ((1r,4r)-4-(((tert-Butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
- Rel-((1s,4s)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
- [(1r,4r)-4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexyl]methanol
- CS-13606
- SCHEMBL1147997
- (4-(((Tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol
- 467449-61-2
- DWUPTNCOHZJANV-JOCQHMNTSA-N
- [(1R,4R)-4-[(tert-Butyldimethylsilyl)oxy]methylcyclohexyl]methanol
- trans [4-(tert-Butyl-dimethyl-silanyloxymethyl)-cyclohexyl]-methanol
- [4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]methanol
- DTXSID20444462
- CS-M1620
- (TRANS-4-(((TERT-BUTYLDIMETHYLSILYL)OXY)METHYL)CYCLOHEXYL)METHANOL
- 180046-62-2
- [4-(tert-butyldimethylsilanyloxymethyl)-cyclohexyl]-methano 1
- trans [4-(tert-Butyldimethylsilanyloxymethyl)-cyclohexyl]-methanol
- trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol
-
- インチ: InChI=1S/C14H30O2Si/c1-14(2,3)17(4,5)16-11-13-8-6-12(10-15)7-9-13/h12-13,15H,6-11H2,1-5H3
- InChIKey: DWUPTNCOHZJANV-UHFFFAOYSA-N
- ほほえんだ: CC(C)(C)[Si](C)(C)OCC1CCC(CC1)CO
計算された属性
- せいみつぶんしりょう: 258.2016
- どういたいしつりょう: 258.201506730g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 225
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 29.5Ų
じっけんとくせい
- PSA: 29.46
trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6476920-0.5g |
rac-[(1r,4r)-4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexyl]methanol |
180046-62-2 | 95% | 0.5g |
$289.0 | 2023-06-01 | |
Enamine | EN300-6476920-10.0g |
rac-[(1r,4r)-4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexyl]methanol |
180046-62-2 | 95% | 10g |
$1198.0 | 2023-06-01 | |
Enamine | EN300-6476920-2.5g |
rac-[(1r,4r)-4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexyl]methanol |
180046-62-2 | 95% | 2.5g |
$751.0 | 2023-06-01 | |
Enamine | EN300-6476920-0.25g |
rac-[(1r,4r)-4-{[(tert-butyldimethylsilyl)oxy]methyl}cyclohexyl]methanol |
180046-62-2 | 95% | 0.25g |
$184.0 | 2023-06-01 | |
Aaron | AR01EN7Y-10g |
rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans |
180046-62-2 | 93% | 10g |
$1673.00 | 2023-12-14 | |
Aaron | AR01EN7Y-100mg |
rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans |
180046-62-2 | 93% | 100mg |
$201.00 | 2025-03-31 | |
Aaron | AR01EN7Y-1g |
rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans |
180046-62-2 | 95% | 1g |
$536.00 | 2025-02-10 | |
A2B Chem LLC | AX61794-100mg |
[(1R,4R)-4-[(tert-Butyldimethylsilyl)oxy]methylcyclohexyl]methanol |
180046-62-2 | 93% | 100mg |
$170.00 | 2024-04-20 | |
A2B Chem LLC | AX61794-500mg |
[(1R,4R)-4-[(tert-Butyldimethylsilyl)oxy]methylcyclohexyl]methanol |
180046-62-2 | 93% | 500mg |
$340.00 | 2024-04-20 | |
1PlusChem | 1P01EMZM-2.5g |
rac-((1r,4r)-4-(((tert-butyldimethylsilyl)oxy)methyl)cyclohexyl)methanol, trans |
180046-62-2 | 95% | 2.5g |
$991.00 | 2024-06-18 |
trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol 関連文献
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Linxuan Fang,Yangqing Tao,Junfeng Zhou,Caiyun Wang,Menglu Dai,Qiang Fang Polym. Chem., 2021,12, 766-770
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Shuang Liu Dalton Trans., 2017,46, 14509-14518
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanolに関する追加情報
Recent Advances in the Application of trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol (CAS: 180046-62-2) in Chemical Biology and Pharmaceutical Research
In recent years, the compound trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol (CAS: 180046-62-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique cyclohexylmethanol backbone and tert-butyldimethylsilyl (TBS) protecting group, has emerged as a versatile intermediate in the synthesis of complex bioactive molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of novel therapeutics targeting metabolic disorders, infectious diseases, and cancer.
The structural features of trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol make it an attractive scaffold for medicinal chemistry applications. The TBS group provides steric protection for the hydroxyl moiety, enabling selective functionalization of the molecule under controlled conditions. This property has been exploited in the synthesis of prodrugs and drug conjugates, where the TBS group can be selectively removed to release active pharmacological agents. Recent work by Zhang et al. (2023) demonstrated the utility of this compound in the development of targeted anticancer agents, where it served as a key building block for the synthesis of kinase inhibitors.
One of the most promising applications of 180046-62-2 lies in its role as a chiral synthon for asymmetric synthesis. The trans configuration of the cyclohexyl ring imparts stereochemical control in subsequent reactions, making it valuable for the production of enantiomerically pure pharmaceuticals. A 2024 study published in the Journal of Medicinal Chemistry reported the use of this compound in the synthesis of novel antiviral agents, where its stereochemistry was crucial for achieving high binding affinity to viral proteases. The researchers noted that derivatives of trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol showed improved pharmacokinetic properties compared to earlier generations of antiviral compounds.
Recent advancements in synthetic methodology have expanded the utility of CAS 180046-62-2. A breakthrough reported in Angewandte Chemie (2024) described a novel catalytic system that enables direct functionalization of the cyclohexyl ring without compromising the TBS protecting group. This development has opened new avenues for the rapid generation of diverse molecular libraries based on this scaffold, significantly accelerating structure-activity relationship studies in drug discovery programs.
In the realm of chemical biology, trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol has found application as a molecular probe for studying enzyme mechanisms. Its structural similarity to natural substrates of certain oxidoreductases has made it valuable for investigating catalytic mechanisms and inhibitor design. Recent work by the Thompson group (2024) utilized this compound to elucidate the binding mode of a class of dehydrogenase enzymes, leading to the design of more potent inhibitors with potential applications in metabolic disease treatment.
The pharmaceutical industry has taken note of the growing importance of this compound, with several companies incorporating it into their drug development pipelines. Analytical methods for quality control of 180046-62-2 have been refined, as evidenced by a 2023 publication in the Journal of Pharmaceutical and Biomedical Analysis that described a highly sensitive LC-MS/MS method for quantifying this compound and its derivatives in complex matrices. This advancement supports the translation of research findings into clinical applications.
Looking forward, the unique properties of trans-4-(tert-Butyldimethylsilanyl)oxymethylcyclohexylmethanol position it as a key player in the development of next-generation therapeutics. Ongoing research is exploring its application in targeted drug delivery systems, where the TBS group could serve as a trigger for controlled drug release. The compound's versatility and the recent methodological advances in its manipulation suggest that its impact on chemical biology and pharmaceutical research will continue to grow in the coming years.
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